molecular formula C20H30N2O B1625208 17alpha-Demethylated stanozolol CAS No. 28032-00-0

17alpha-Demethylated stanozolol

Cat. No.: B1625208
CAS No.: 28032-00-0
M. Wt: 314.5 g/mol
InChI Key: GZCJWTCFQKPYQN-YNZDMMAESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

17alpha-Demethylated Stanozolol (CAS 28032-00-0), with the molecular formula C20H30N2O, is a significant reference standard in the field of analytical chemistry and anti-doping research . This compound is scientifically recognized as the primary active metabolite of Prostanozol, a designer anabolic steroid that has been identified in adulterated dietary supplements . Its detection and analysis are crucial for sports doping control laboratories, which utilize techniques such as gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS) to identify its presence . The parent compound, Stanozolol, is a synthetic anabolic-androgenic steroid (AAS) derived from dihydrotestosterone (DHT) and functions as an agonist of the androgen receptor (AR) . Unlike testosterone, Stanozolol is not susceptible to reduction by 5α-reductase and lacks the ability to aromatize into estrogenic compounds, thereby minimizing estrogenic side effects . The 17alpha-demethylated metabolite is a key marker for detecting the administration of its parent pro-drugs. This product is provided strictly For Research Use Only and is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers must handle this compound in accordance with all applicable laws and regulations.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(1S,2S,10S,13R,14S,17S,18S)-2,18-dimethyl-6,7-diazapentacyclo[11.7.0.02,10.04,8.014,18]icosa-4(8),5-dien-17-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H30N2O/c1-19-8-7-16-14(15(19)5-6-18(19)23)4-3-13-9-17-12(11-21-22-17)10-20(13,16)2/h11,13-16,18,23H,3-10H2,1-2H3,(H,21,22)/t13-,14-,15-,16-,18-,19-,20-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZCJWTCFQKPYQN-YNZDMMAESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCC3C(C1CCC2O)CCC4C3(CC5=C(C4)NN=C5)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2O)CC[C@@H]4[C@@]3(CC5=C(C4)NN=C5)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H30N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401024796
Record name (5αlpha,17beta)-1′H-Androstano[3,2-c]pyrazol-17-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401024796
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

314.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

28032-00-0, 99996-65-3
Record name 17alpha-Demethylated stanozolol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028032000
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (5αlpha,17beta)-1′H-Androstano[3,2-c]pyrazol-17-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401024796
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 17.ALPHA.-DEMETHYLATED STANOZOLOL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HDF2B5O3HZ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Metabolic Pathways and Biotransformation of Stanozolol Leading to 17alpha Demethylated Stanozolol

Overview of Stanozolol (B1681124) Metabolism

Stanozolol, a derivative of dihydrotestosterone (B1667394) (DHT), undergoes extensive hepatic biotransformation following administration. wikipedia.orgnih.gov Its chemical structure, particularly the 17α-methyl group, is designed to be resistant to breakdown in the liver, which contributes to its high oral bioavailability. wikipedia.org The primary goal of stanozolol metabolism is to convert the lipophilic steroid into more water-soluble compounds that can be readily excreted in the urine. This is achieved through a series of enzymatic reactions categorized into Phase I and Phase II metabolism.

Phase I reactions introduce or expose functional groups, primarily through oxidation, while Phase II reactions conjugate these modified compounds with endogenous molecules, such as glucuronic acid or sulfate (B86663), to significantly increase their water solubility. wikipedia.orguomus.edu.iq The resulting metabolites are then eliminated from the body. The major identified metabolites of stanozolol are hydroxylated derivatives, which are subsequently found in urine, mostly as glucuronide and sulfate conjugates. wikipedia.orgnih.govnih.gov The detection of these specific metabolites, rather than the parent compound, is the primary focus of anti-doping analyses, as they can be identified in urine for up to ten days after a single oral dose. wikipedia.org

Phase I Biotransformations Leading to Hydroxylated and Demethylated Metabolites

Phase I metabolism of stanozolol is characterized by several key reactions that modify its structure. The most prominent of these are hydroxylation reactions. While the title of this article mentions 17alpha-demethylated stanozolol, it is important to note that the removal of the 17α-methyl group is not a reported major metabolic pathway. The steric hindrance provided by this group is fundamental to the compound's activity, and metabolic focus is directed elsewhere on the steroid nucleus and the pyrazole (B372694) ring. wikipedia.org

Hydroxylation Reactions (e.g., C3', C4β, C16, 17-methyl-hydroxylation)

Hydroxylation is the principal Phase I metabolic pathway for stanozolol, with several positions on the molecule being susceptible to this modification. These reactions are catalyzed by cytochrome P450 enzymes in the liver. The resulting hydroxylated metabolites are unique to stanozolol and serve as key markers in drug testing. nih.govspandidos-publications.com

The main sites of hydroxylation identified in human urine are:

C3' on the pyrazole ring: This leads to the formation of 3'-hydroxystanozolol (B1257409), which is a major urinary metabolite. nih.govnih.govcaymanchem.com

C4β of the steroid A-ring: This produces 4β-hydroxystanozolol. nih.govnih.gov

C16 of the steroid D-ring: Both 16α- and 16β-hydroxystanozolol are significant metabolites. nih.govnih.gov In some studies, 16β-hydroxystanozolol has been identified as the most abundant metabolite. researchgate.netmdpi.com

17-methyl group: While direct demethylation is not a feature of stanozolol metabolism, hydroxylation of the 17α-methyl group itself has been identified, leading to 17-hydroxymethyl-stanozolol.

Following initial mono-hydroxylation, further oxidation can occur, leading to the formation of various di-hydroxylated metabolites, such as 3',16-dihydroxystanozolol and 4β,16-dihydroxystanozolol. nih.govresearchgate.net An excretion study following a single oral dose showed that 3'-OH-stanozolol was excreted at the highest concentration, followed by 16β-OH stanozolol, and then 4β-OH stanozolol. spandidos-publications.com

Metabolite NamePosition of HydroxylationSignificance
3'-hydroxystanozololC3' (Pyrazole Ring)Major urinary metabolite. nih.govnih.gov
4β-hydroxystanozololC4β (A-Ring)Identified urinary metabolite. nih.govnih.gov
16α-hydroxystanozololC16α (D-Ring)Significant urinary metabolite. nih.govnih.gov
16β-hydroxystanozololC16β (D-Ring)Major urinary metabolite, sometimes most abundant. researchgate.netmdpi.com
Dihydroxylated Metabolitese.g., C3' and C16Further metabolites found in urine. nih.gov

Reduction Reactions

There is currently no significant scientific evidence to suggest that reduction reactions are a major pathway in the metabolism of stanozolol. The stanozolol molecule is already a 5α-reduced derivative of dihydrotestosterone, which may limit the potential for further reduction of the A-ring. wikipedia.org The primary metabolic processes reported are oxidative.

Epimerization Processes (e.g., C-17)

Epimerization at the C-17 position is a known metabolic process for 17α-methyl steroids. This reaction involves the conversion of the 17β-hydroxy group to a 17α-hydroxy group, resulting in the formation of 17-epistanozolol. This transformation is not a direct process but is believed to occur following Phase II sulfation of the tertiary 17β-hydroxyl group. The resulting 17-sulfate conjugate is unstable and can be hydrolyzed back to the steroid, yielding both the original 17β-hydroxy configuration and its 17α-epimer. nih.govresearchgate.net Consequently, 17-epistanozolol and its subsequent N-glucuronide conjugate are important long-term metabolites for detecting stanozolol use. nih.gov

D-Ring Rearrangements

Current research has not identified D-ring rearrangements as a metabolic pathway for stanozolol. Studies investigating the metabolism of other 17α-methyl steroids have reported rearrangements of the D-ring following the formation of a 17-sulfate intermediate, leading to metabolites such as 17,17-dimethyl-18-nor-androstane derivatives. However, these rearranged products have not been detected in urine samples after stanozolol administration, indicating this pathway is not significant for stanozolol itself. nih.gov

Formation and Excretion Kinetics of this compound and Other Metabolites

Following administration, stanozolol is extensively metabolized, and the parent compound is detectable in urine for a relatively short period. wikipedia.org Its metabolites, however, can be detected for a much longer time, making them the primary targets for anti-doping tests. researchgate.net The primary metabolites are unique to stanozolol and can be found in urine up to 10 days after a single oral dose. wikipedia.org

The excretion profiles of various metabolites differ. In humans, hydroxylated metabolites such as 3´-hydroxystanozolol, 4β-hydroxystanozolol, and 16β-hydroxystanozolol are key urinary markers. researchgate.net Studies have shown that the N-glucuronides of stanozolol and 17-epistanozolol are particularly long-term metabolites, with 17-epistanozolol-N-glucuronide being detectable for up to 28 days after a single 5 mg oral dose. thermofisher.com The detection of these intact glucuronide conjugates has proven to be a sensitive approach for identifying stanozolol abuse. dshs-koeln.de

Comparative Metabolism Across Species

The metabolism of stanozolol exhibits notable differences across various species, leading to distinct metabolic profiles.

Human Metabolic Profiles

In humans, stanozolol undergoes extensive hepatic biotransformation through various enzymatic pathways. wikipedia.org The primary phase I metabolic reactions involve hydroxylation at several positions on the steroid nucleus and the pyrazole ring. researchgate.net The major hydroxylated metabolites identified in human urine are 3´-hydroxystanozolol, 4β-hydroxystanozolol, and 16β-hydroxystanozolol. dshs-koeln.deresearchgate.net These metabolites are then predominantly conjugated with glucuronic acid and to a lesser extent, sulfate, before being excreted. dshs-koeln.deresearchgate.netnih.gov The detection of these conjugated metabolites is the basis for most anti-doping tests for stanozolol. researchgate.net

Equine Metabolic Pathways

In horses, the metabolism of stanozolol also involves extensive phase I and phase II transformations. nih.govnih.gov The major phase I biotransformations are hydroxylations, primarily at the C16 position. nih.govresearchgate.net In vitro studies using equine liver microsomes have confirmed the generation of all major phase I metabolites observed in vivo. nih.gov Both glucuronide and sulfate conjugation are significant phase II pathways in horses. nih.gov Notably, 16-hydroxystanozolol metabolites are mainly excreted as sulfate conjugates in equine urine. researchgate.net

Zebrafish Models in Metabolite Production

The zebrafish (Danio rerio) has become an increasingly important in vivo model for studying the biotransformation of xenobiotics, including anabolic androgenic steroids like stanozolol. cncb.ac.cnnih.gov Due to significant genetic similarities with humans, particularly in the enzymes responsible for drug metabolism, zebrafish provide a powerful and efficient system for metabolic research. researchgate.netexplorationpub.com Their rapid development, cost-effectiveness, and the ability to absorb compounds directly from the water make them particularly suitable for high-throughput screening of metabolic pathways. nih.govbham.ac.uk Both adult zebrafish and their larvae have been successfully used to investigate and produce metabolites of doping agents, demonstrating metabolic pathways similar to those in humans. researchgate.net

Zebrafish are equipped with the necessary enzymatic machinery, such as cytochrome P450 (CYP) enzymes, to perform phase I and phase II metabolic reactions. explorationpub.comnih.gov Research has confirmed that zebrafish can produce a variety of stanozolol metabolites, including demethylated, hydroxylated, and dihydroxylated derivatives. researchgate.net This capability is crucial for the field of anti-doping, as it allows for the production of metabolite reference standards that are often difficult and expensive to synthesize chemically. The zebrafish model, therefore, presents a valuable and ethical alternative to other animal models for generating these critical analytical standards. researchgate.netmdpi.com

Studies focusing on stanozolol's biotransformation have successfully utilized the "Zebrafish Water Tank" (ZWT) model. In this experimental setup, the drug is introduced into the tank water, and the metabolites excreted by the fish are collected and analyzed, often using advanced techniques like liquid chromatography-high-resolution mass spectrometry (LC-HRMS). researchgate.netnih.gov This non-invasive sample collection method allows for the tracking of metabolite production over time. nih.gov

Key research has demonstrated the production of various stanozolol metabolites in zebrafish. While many studies focus on hydroxylated and conjugated phase II metabolites, the detection of demethylated derivatives confirms the presence of the specific metabolic pathway leading to compounds like this compound. researchgate.net The ability of the zebrafish model to perform N-demethylation, a key reaction in drug metabolism, has been established, further supporting its utility in predicting human metabolic pathways.

Research Findings in Zebrafish Models

The following table summarizes findings from studies using zebrafish to investigate stanozolol metabolism.

Study FocusZebrafish ModelKey Findings Related to Stanozolol MetabolismAnalytical Method
Phase I & II Metabolism Adult ZebrafishProduced demethylated, hydroxylated, and dihydroxylated derivatives similar to human metabolites. researchgate.netLC-HRMS
Phase II Metabolism Adult ZebrafishIdentified several glucuronide and sulfate conjugates, including 17epi-STAN-N-Glucuronide. nih.govLC-HRMS/MS
General Steroid Metabolism Zebrafish (Review)Zebrafish possess the core machinery for steroidogenesis and catabolism, similar to mammals. cncb.ac.cnnih.govresearchgate.netN/A

Toxicological Research and Adverse Biological Effects

Hepatic Responses and Mechanisms of Action.

Interaction with Cytochrome P450 Enzymes and Isoforms

There is no available scientific literature from the conducted research that details the interaction of 17alpha-demethylated stanozolol with cytochrome P450 (CYP450) enzymes or their isoforms. Research into the enzymatic interactions has centered on the parent compound, stanozolol. Studies have shown that stanozolol itself interacts with and can inhibit certain CYP450 enzymes, which is a critical aspect of its own metabolism and potential for drug-drug interactions. However, the metabolic profile and enzymatic interactions of its 17alpha-demethylated form remain uninvestigated in the available literature.

Advanced Analytical Methodologies for Detection and Characterization

State-of-the-Art Chromatographic Techniques

Chromatographic techniques, particularly when coupled with mass spectrometry, are the gold standard for the unequivocal identification and quantification of stanozolol (B1681124) and its metabolites. These methods offer high sensitivity and specificity, which are crucial for doping control purposes.

Gas Chromatography-Mass Spectrometry (GC-MS/MS)

Gas chromatography-mass spectrometry (GC-MS/MS) has historically been a cornerstone in steroid analysis. For the detection of 17alpha-demethylated stanozolol and other metabolites, this technique often requires a derivatization step to improve the volatility and thermal stability of the analytes. nih.gov Despite the robust nature of GC-MS/MS, challenges such as the poor gas chromatographic behavior of stanozolol metabolites can necessitate specialized extraction and purification procedures to achieve the required low detection limits. nih.gov

In a typical GC-MS/MS workflow for stanozolol metabolite analysis, urine samples are first subjected to enzymatic hydrolysis to cleave conjugated metabolites, followed by extraction and derivatization. nih.gov The analysis is then performed in selected ion monitoring (SIM) mode, where the mass spectrometer is set to detect specific fragment ions characteristic of the target compounds, enhancing the selectivity of the analysis. nih.gov For instance, in the quantitative determination of stanozolol and 3'-hydroxystanozolol (B1257409), specific m/z values are monitored for each compound and the internal standard. nih.gov High-resolution mass spectrometry (HRMS) coupled with GC can further improve specificity and sensitivity, allowing for the detection of metabolites at concentrations as low as 1 ng/mL. nih.gov

However, some studies have noted that for certain long-term metabolites of 17-methylated steroids, including potential derivatives of stanozolol, detection via GC-MS/MS may be limited or not feasible. dshs-koeln.de This underscores the importance of employing a range of analytical techniques to capture the full metabolic profile of stanozolol.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as a powerful and preferred alternative to GC-MS/MS for the analysis of stanozolol metabolites. nih.govdshs-koeln.de LC-MS/MS offers several advantages, including the ability to analyze a wider range of metabolites, often without the need for derivatization, and generally provides lower limits of detection. thermofisher.comresearchgate.net

The versatility of LC-MS/MS allows for the direct detection of both phase I and phase II metabolites, such as glucuronide and sulfate (B86663) conjugates, which can extend the window of detection for stanozolol misuse. nih.govresearchgate.net This is particularly important for identifying long-term metabolites that may be present in urine for weeks or even months after administration.

The use of high-resolution/high-accuracy mass spectrometry (HRMS), often with a quadrupole time-of-flight (QTOF) analyzer, has significantly advanced the capabilities of stanozolol metabolite detection. thermofisher.comresearchgate.net HRMS provides highly accurate mass measurements, which are essential for the confident identification of unknown metabolites and for distinguishing between isobaric interferences. thermofisher.com

A key application of HRMS in this context is the structural elucidation of novel metabolites. researchgate.netnih.gov By combining the high-resolution data from the QTOF instrument with information from other MS/MS scan modes, researchers can propose tentative structures for previously uncharacterized metabolites. researchgate.net This approach has been instrumental in expanding the list of known stanozolol metabolites, thereby increasing the chances of detecting its misuse. nih.gov

Multiple reaction monitoring (MRM) is a highly sensitive and specific scan mode used in triple quadrupole mass spectrometers. nih.govdshs-koeln.de In an MRM experiment, a specific precursor ion is selected in the first quadrupole, fragmented in the collision cell, and then a specific product ion is monitored in the third quadrupole. This "double mass filtering" significantly reduces background noise and enhances the signal for the target analyte.

A novel HPLC-MRM strategy has been developed to discover unknown and long-term metabolites of stanozolol. nih.gov This strategy involves using the characteristic fragment ions of stanozolol and its known metabolites as product ions, while speculating on potential precursor ions based on common metabolic reactions. nih.gov This approach has successfully led to the identification of numerous previously unreported phase I and phase II metabolites. nih.gov

Table 1: Example of MRM Transitions for Stanozolol Metabolites

CompoundPrecursor Ion (m/z)Product Ion(s) (m/z)
16β-hydroxystanozolol34567, 81, 91, 93, 95, 107, 109, 121, 309 dshs-koeln.de
3'-hydroxystanozolol34581 dshs-koeln.de
4β-hydroxystanozolol345Not specified

This table is for illustrative purposes and specific transitions may vary based on the instrument and method.

Precursor ion scanning is another valuable tool for identifying new metabolites that share a common structural feature. researchgate.net In this mode, the mass spectrometer is set to detect all precursor ions that fragment to a specific, characteristic product ion. For stanozolol metabolites, specific product ions have been identified that are indicative of modifications in different parts of the steroid structure. researchgate.net For example, the product ion at m/z 81 is often characteristic of stanozolol metabolites without modifications on the A- or N-rings. researchgate.net

Once potential new metabolites are identified through precursor ion scanning, a selected reaction monitoring (SRM) method can be developed for their targeted detection. researchgate.netnih.gov SRM is essentially the same as MRM and is a highly sensitive and selective method for routine screening and confirmation of the identified metabolites. researchgate.netnih.gov This combined approach of precursor ion scanning followed by SRM has proven effective in identifying and confirming the presence of a wide range of stanozolol metabolites in doping samples. researchgate.net

Immunoanalytical Detection Methods

Immunoanalytical methods, such as enzyme-linked immunosorbent assay (ELISA), offer a rapid and cost-effective screening tool for the detection of stanozolol and its metabolites. nih.gov These assays are based on the principle of antigen-antibody recognition.

For the development of these immunoassays, haptens of stanozolol are synthesized and conjugated to carrier proteins to elicit an immune response and produce specific antibodies. nih.govmdpi.com The resulting antibodies can then be used in a competitive ELISA format. In this setup, the sample containing the potential drug or metabolite competes with a labeled form of the drug for binding to a limited number of antibody sites. The signal generated is inversely proportional to the concentration of the analyte in the sample.

Recent research has focused on developing ELISAs with high sensitivity and cross-reactivity towards various 17α-methylated anabolic steroids, including stanozolol. nih.gov One such developed ELISA demonstrated a detection limit of 0.02 ng/mL for stanozolol. nih.gov A significant advantage of some immunoassays is their high sensitivity towards a class of compounds, making them effective for broad screening purposes. nih.gov However, it is crucial to note that immunoassays are generally considered screening tests, and any positive results must be confirmed by a more specific technique like GC-MS/MS or LC-MS/MS.

Enzyme-Linked Immunosorbent Assay (ELISA) Development and Application

Enzyme-Linked Immunosorbent Assay (ELISA) serves as a valuable screening tool for the detection of anabolic steroids due to its high throughput and sensitivity. While specific ELISAs for 17α-demethylated stanozolol are not commonly reported, assays developed for the parent compound, stanozolol, often exhibit group-specificity, allowing for the detection of multiple structurally related 17α-methylated steroids. nih.govresearchgate.net

The principle of these competitive ELISAs involves the competition between the analyte in the sample (e.g., stanozolol and its metabolites) and a fixed amount of enzyme-labeled stanozolol for a limited number of antibody binding sites. r-biopharm.com The antibodies are typically raised against a stanozolol-protein conjugate. nih.govmdpi.com The degree of color development is inversely proportional to the concentration of the analyte in the sample. r-biopharm.com

The effectiveness of an ELISA for detecting metabolites like 17α-demethylated stanozolol hinges on the cross-reactivity of the antibodies used. Research has shown that antibodies developed for stanozolol can recognize other 17α-methylated anabolic steroids, indicating a potential for detecting metabolites with structural similarities. researchgate.net For instance, one stanozolol-derived ELISA showed significant cross-reactivity with other 17α-methylated steroids, demonstrating the group-specific nature of the assay. researchgate.net The functionality of such systems has been verified by successfully identifying a series of 17α-methylated anabolic steroids in various samples. nih.gov

Table 1: Example of Cross-Reactivity of a Stanozolol-Based ELISA with Other 17α-Methylated Steroids

CompoundCross-Reactivity (%)Reference
17α-methyltestosterone81.2% researchgate.net
Oxymetholone30.4% researchgate.net
Methandienone10.0% researchgate.net
Methyl dihydrotestosterone (B1667394)7.7% researchgate.net

Immunoaffinity Chromatography for Sample Cleanup

Immunoaffinity chromatography (IAC) is a highly selective sample preparation technique that utilizes the specific binding between an antibody and its antigen to isolate target analytes from a complex matrix. nih.gov This method significantly reduces matrix interference, leading to cleaner extracts and improved sensitivity in subsequent chromatographic analyses. nih.gov

For the analysis of anabolic steroids, multi-residue immunoaffinity columns have been developed. nih.gov These columns contain antibodies that can bind to a group of structurally similar steroids. The sample extract is passed through the column, where the target analytes, potentially including 17α-demethylated stanozolol, are captured by the immobilized antibodies. After a washing step to remove unbound matrix components, the analytes are eluted with a suitable solvent. This technique is particularly useful for reducing the complexity of sample cleanup and can be integrated into a broader screening method for various anabolic agents. nih.gov

Sample Preparation and Extraction Protocols for Biological Matrices

Sample preparation is a critical and often the most time-consuming step in the analysis of 17α-demethylated stanozolol from biological matrices like urine. researchgate.net The primary goals are to liberate the analyte from its conjugated form, extract it from the aqueous biological fluid, and remove endogenous interfering substances that could affect the accuracy and sensitivity of the detection method. researchgate.netchromatographyonline.com

Enzymatic Hydrolysis (e.g., β-Glucuronidase) for Conjugate Liberation

Stanozolol and its metabolites, including the 17α-demethylated form, are primarily excreted in urine as phase II conjugates, mainly glucuronides. researchgate.netnih.gov To analyze the free steroid, a hydrolysis step is necessary to cleave this conjugate bond. Enzymatic hydrolysis is the preferred method as it is milder and more specific than harsh chemical methods, minimizing the risk of analyte degradation or artifact formation. researchgate.net

The most commonly used enzyme is β-glucuronidase, often sourced from Helix pomatia. nih.govrivm.nl The protocol typically involves adjusting the urine sample to an optimal pH (usually around 5.2), adding the enzyme solution, and incubating the mixture. nih.govrivm.nl

Table 2: Typical Conditions for Enzymatic Hydrolysis of Steroid Conjugates in Urine

ParameterConditionReference
Enzymeβ-Glucuronidase (e.g., from Helix pomatia) researchgate.netrivm.nl
pH~5.2 (adjusted with acetate (B1210297) buffer) nih.govrivm.nl
Temperature37°C - 50°C researchgate.netrivm.nl
Incubation Time2 hours to overnight (16-20 hours) researchgate.netrivm.nl

The efficiency of the hydrolysis can be influenced by factors such as enzyme concentration, temperature, pH, and incubation time, which can be optimized to ensure complete cleavage of the conjugates. researchgate.net

Liquid-Liquid Extraction (LLE)

Following enzymatic hydrolysis, liquid-liquid extraction (LLE) is a conventional technique used to separate the liberated, non-polar steroid metabolites from the aqueous urine matrix. researchgate.netrivm.nl This is achieved by mixing the sample with a water-immiscible organic solvent. The analytes partition into the organic phase, which is then separated and evaporated to concentrate the analytes before analysis. nih.govnih.gov

Commonly used solvents for the extraction of stanozolol and its metabolites include n-pentane or mixtures such as n-hexane/tert-butyl methyl ether. nih.gov The efficiency of LLE can be dependent on the choice of solvent and the pH of the aqueous phase. rivm.nl

Solid Phase Extraction (SPE)

Solid Phase Extraction (SPE) is a more modern and often more efficient and selective alternative to LLE for sample cleanup and concentration. r-biopharm.comrivm.nl The technique involves passing the liquid sample through a cartridge containing a solid adsorbent (the stationary phase). The analytes of interest are retained on the sorbent while matrix interferences are washed away. The purified analytes are then eluted with a small volume of an organic solvent. nih.gov

Various types of SPE cartridges are used for stanozolol metabolite analysis, including aminopropyl (NH2) and mixed-mode phases. nih.govrivm.nlnih.gov Recently, novel sorbents like dummy molecularly imprinted polymers (DMIPs) have been developed for the specific extraction of stanozolol metabolites, showing high extraction recoveries. nih.govresearchgate.net The choice of SPE sorbent and protocol is crucial for achieving high recovery and a clean extract, which is essential for sensitive detection by methods like LC-MS/MS. nih.gov

Table 3: Reported Extraction Recovery for Stanozolol Metabolites Using SPE

MetaboliteExtraction MethodExtraction Recovery (%)Reference
3'-hydroxystanozololDMISPE97.80% ± 13.80 researchgate.net
4β-hydroxystanozololDMISPE83.16% ± 7.50 researchgate.net
16β-hydroxystanozololDMISPE69.98% ± 2.02 researchgate.net
3'-hydroxy-stanozolol glucuronideSingle SPE93% nih.gov

Acid Solvolysis for Phase II Conjugates

Besides glucuronidation, sulfation is another important phase II metabolic pathway for stanozolol. nih.gov While enzymatic hydrolysis using sulfatase is the preferred method for cleaving sulfate conjugates, acid solvolysis is an alternative chemical method. scispace.com This procedure involves heating the sample under acidic conditions to hydrolyze the sulfate esters.

However, acid hydrolysis is a harsh method that can lead to the degradation of the target analytes and the formation of analytical artifacts. scispace.com For this reason, enzymatic methods are generally favored in modern analytical protocols. The detection of sulfate metabolites of stanozolol suggests that this conjugation pathway is relevant, and therefore, methods to hydrolyze these conjugates are necessary for a complete metabolic profile. nih.gov While less common, acid solvolysis remains a potential, albeit aggressive, tool for liberating sulfated metabolites like a sulfated form of 17α-demethylated stanozolol.

Synthesis and Characterization of Reference Materials for Analytical Validation

The unequivocal identification of a metabolite in a biological sample relies on the comparison of its analytical data with that of a certified reference material. The synthesis and thorough characterization of this compound are therefore crucial steps for its validation as a target analyte in anti-doping tests.

The characterization of the synthesized reference material is paramount to confirm its identity and purity. This is typically achieved through a combination of chromatographic and spectroscopic techniques.

Mass Spectrometry (MS): High-resolution mass spectrometry, particularly when coupled with liquid chromatography (LC-MS/MS), is a cornerstone of modern doping control analysis. thermofisher.com It provides highly sensitive and specific detection of analytes in complex biological matrices like urine. The structural confirmation of synthesized this compound would involve detailed analysis of its mass spectrum. While specific mass spectral data for this compound is not published, based on the known fragmentation patterns of stanozolol and its metabolites, characteristic ions can be predicted. For instance, stanozolol and its metabolites often exhibit a characteristic fragment ion at m/z 81. dshs-koeln.de The mass spectrum of this compound would be expected to show a molecular ion corresponding to its exact mass and a fragmentation pattern that reflects the loss of specific chemical moieties from the parent molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy provides detailed information about the chemical structure of a molecule, including the connectivity of atoms and their spatial arrangement. For the structural confirmation of synthesized this compound, both ¹H and ¹³C NMR spectra would be essential. Although specific NMR data for this compound is not available in the public domain, the chemical shifts of the protons and carbons would be expected to be consistent with the proposed structure, showing the absence of the 17alpha-methyl group and the presence of the characteristic pyrazole (B372694) ring signals.

Analytical Technique Purpose in Characterization Expected Observations for this compound
LC-MS/MS Determination of molecular weight and fragmentation pattern for structural elucidation and development of detection methods.A specific precursor ion and characteristic product ions. The fragmentation would likely involve the pyrazole ring and the steroid backbone.
¹H NMR Identification and confirmation of the proton environment in the molecule.Absence of the singlet corresponding to the 17alpha-methyl protons. Characteristic signals for the pyrazole ring and the steroid skeleton protons.
¹³C NMR Identification of all carbon atoms in the molecule, confirming the carbon skeleton.Absence of the carbon signal corresponding to the 17alpha-methyl group. Specific chemical shifts for the carbons of the pyrazole ring and the androstane (B1237026) framework.

Strategies for Long-Term Metabolite Detection in Doping Control

The primary goal of modern anti-doping strategies is to extend the window of detection for prohibited substances. This is often achieved by identifying and targeting long-term metabolites, which remain in the body for extended periods after the parent drug has been eliminated. Stanozolol is known to be extensively metabolized, and the detection of its metabolites is crucial for proving its administration. nih.govupf.edu

The development of highly sensitive analytical techniques, such as high-resolution mass spectrometry, has been instrumental in the discovery of new long-term metabolites of stanozolol. thermofisher.com These methods allow for the detection of metabolites present at very low concentrations in urine.

The search for novel and low-concentration metabolites is a continuous effort in anti-doping research. researchgate.net For stanozolol, this has led to the identification of various hydroxylated and conjugated metabolites that can be detected long after administration. thermofisher.comdshs-koeln.de The identification of this compound as a potential metabolite would fit within this strategy. Its detection would require highly sensitive analytical methods capable of distinguishing it from other metabolites and endogenous steroids.

The use of "dilute-and-shoot" methods combined with high-resolution mass spectrometry has proven effective for the detection of low levels of stanozolol glucuronides. thermofisher.com A similar approach could be employed for the detection of this compound and its potential conjugates.

Strategy Description Relevance to this compound
High-Resolution Mass Spectrometry (HRMS) Provides highly accurate mass measurements, enabling the confident identification of metabolites in complex matrices. thermofisher.comEssential for the initial identification and subsequent confirmation of this compound in urine samples.
Targeted Metabolomics Focuses on the detection and quantification of a specific set of known metabolites.Once characterized, this compound could be included in targeted screening methods for stanozolol abuse.
Non-Targeted Metabolomics Aims to identify all detectable metabolites in a sample to discover new biomarkers of doping.This approach could lead to the initial discovery of this compound as a previously unknown metabolite.
Analysis of Conjugated Metabolites Direct detection of glucuronide and sulfate conjugates, which are often the primary forms of excretion for steroid metabolites. nih.govupf.eduInvestigating the potential for this compound to be excreted as a glucuronide or sulfate conjugate could significantly extend its detection window.

Research Models and Methodologies in 17alpha Demethylated Stanozolol Studies

In Vivo Research Models

In vivo models are indispensable for studying the complex biological processes that influence the fate of stanozolol (B1681124) and its metabolites within a living organism.

Human studies are the most direct way to understand the metabolism and excretion of stanozolol. Following administration, urine samples are collected over extended periods to identify and quantify metabolites.

Initial studies in humans after a single oral dose of stanozolol revealed that the parent compound and its metabolites are predominantly excreted as glucuronide conjugates. researchgate.netnih.gov Gas chromatography-mass spectrometry (GC-MS) has been a key analytical technique for identifying these metabolites in urine. nih.gov One study identified twelve metabolites, including unchanged stanozolol, primarily in the conjugated steroid fraction. nih.gov Key metabolites identified in the unconjugated fraction included 16α-hydroxystanozolol and 17-epistanozolol. nih.gov In the aglycone fraction (after enzymatic hydrolysis of conjugates), 16α- and 16β-hydroxystanozolol, stanozolol, and 3'-hydroxystanozolol (B1257409) were the most abundant. nih.gov Further research using liquid chromatography-tandem mass spectrometry (LC-MS/MS) has expanded the list of known metabolites, identifying over 15 in a single doping test sample. researchgate.netnih.gov Some of these include products of hydroxylation, reduction, methylation, demethylation, and epimerization. researchgate.net

A significant finding from human excretion studies is the identification of long-term metabolites, which are crucial for extending the detection window in anti-doping tests. For instance, 4ξ,16ξ-dihydroxy-stanozolol was found to be detectable for a longer period than the commonly monitored metabolites like 3'-hydroxy-stanozolol and 16β-hydroxy-stanozolol. nih.gov More recent studies have also focused on sulfate (B86663) conjugates, identifying eleven sulfated metabolites. nih.gov However, these sulfated metabolites did not offer a longer detection window compared to epistanozolol-N-glucuronide. nih.gov

The primary metabolites of stanozolol are unique and can be detected in urine for up to 10 days after a single 5–10 mg oral dose. wikipedia.org The detection methods typically involve either gas chromatography-mass spectrometry or liquid chromatography-mass spectrometry. wikipedia.org

Table 1: Key Stanozolol Metabolites Identified in Human Urine

MetaboliteCommon AbbreviationDetection WindowAnalytical Method(s)
3'-hydroxystanozolol3'-OH-stanozololRoutinely used for screeningGC-MS, LC-MS/MS
16β-hydroxystanozolol16β-OH-stanozololRoutinely used for screeningGC-MS, LC-MS/MS
4β-hydroxystanozolol4β-OH-stanozololRoutinely used for screeningGC-MS, LC-MS/MS
4ξ,16ξ-dihydroxy-stanozolol-Longer than routine metabolitesLC-MS/MS
Epistanozolol-N-glucuronide-Long-term metaboliteLC-MS/MS
Stanozolol-N-glucuronide-Detected in urineLC-MS/MS

Animal models are essential for more controlled and invasive studies of pharmacokinetics and metabolism that are not feasible in humans.

Sprague-Dawley rats have been used to investigate the physiological effects of stanozolol. One study found that oral administration of stanozolol in these rats led to a dose- and time-dependent increase in tissue plasminogen activator activity in various organs. nih.gov Another study in Sprague-Dawley rats investigated the genotoxic effects and impact on telomerase activity, finding that stanozolol induced DNA damage. nih.gov

Chimeric uPA-SCID mice, which have humanized livers, serve as a valuable in vivo model for studying human-like drug metabolism. researchgate.netnih.gov Studies using these mice after stanozolol administration have led to the identification of additional metabolites not previously found in human studies alone. researchgate.netnih.gov This model has been validated for its ability to predict human drug metabolism and has been successfully used to study the metabolism of other steroids. researchgate.netnih.gov In one stanozolol study, four additional metabolites were discovered using this mouse model. nih.gov The metabolic profile in these chimeric mice has been shown to be similar to that in humans for other androgens. researchgate.net

The metabolism of stanozolol has been extensively studied in horses due to its use in equine sports. Following intramuscular administration in thoroughbreds, the primary phase I biotransformations are hydroxylation at the C16 position and another site. nih.gov Extensive phase II metabolism in the form of sulfate and β-glucuronide conjugation also occurs. nih.gov 16β-hydroxystanozolol is a major metabolite in horses. researchgate.net Immunoassays have been developed to screen for 17α-alkyl anabolic steroid metabolites, including those of stanozolol, in equine urine. anu.edu.auresearchgate.netuq.edu.au

In dogs, stanozolol has been used for various therapeutic purposes. vcahospitals.comvin.com Studies have investigated its effects on conditions like osteoarthritis and tracheal collapse. vin.comnih.gov Research on the metabolism of other 17α-alkylated steroids, like 17α-methyltestosterone, in dogs has shown that the primary fecal metabolites are various isomers of methylandrostanediol. nih.gov While specific studies on 17alpha-demethylated stanozolol in canines are less common, the existing research on related compounds provides a basis for understanding its likely metabolic fate.

The zebrafish (Danio rerio) water tank model has emerged as a promising tool for studying drug metabolism, including that of stanozolol. researchgate.netresearchgate.net This model is non-invasive, as metabolites are excreted into the tank water and can be analyzed. nih.gov Zebrafish have been shown to produce phase I and phase II metabolites of stanozolol that are similar to those found in humans. researchgate.netnih.gov

Studies using this model have successfully identified hydroxylated metabolites of stanozolol. researchgate.net More detailed investigations into phase II metabolism revealed the formation of four hydroxylated-sulfate and four hydroxylated-glycoconjugate metabolites, including 3'OH-STAN-Glucuronide and 16β-OH-STAN-Glucuronide. nih.gov Two stanozolol-glucuronide derivatives, 17epi-STAN-N-Glucuronide and a presumed STAN-O-Glucuronide, were also produced. nih.gov This demonstrates the zebrafish's capability to perform both phase I and phase II metabolic reactions relevant to human metabolism. researchgate.net

Animal Models in Pharmacokinetic and Metabolic Research.

In Vitro Methodologies for Metabolic Investigations

In vitro methodologies provide a controlled environment to investigate specific metabolic pathways and enzyme involvement without the complexities of a whole organism.

These studies often utilize subcellular fractions, such as liver microsomes and S9 fractions, which contain high concentrations of drug-metabolizing enzymes. nih.govmdpi.com In the case of stanozolol, equine liver microsomes and S9 fractions have been shown to generate all the major phase-1 metabolites observed in in vivo administration studies. nih.gov This demonstrates the utility of in vitro models to complement and potentially reduce the need for animal experimentation. nih.gov

Research using chemical inhibitors has suggested that an enzyme related to the cytochrome P450 isoform CYP2C8 may be responsible for producing 16-hydroxy-stanozolol metabolites in horses. nih.gov Other studies have shown that stanozolol can strongly interact with and inhibit cytochrome P-450 enzymes. researchgate.net Specifically, it binds to both the iron (III) and iron (II) forms of P450. researchgate.net

Investigations with human liver S9 fractions have shown the formation of typical stanozolol metabolites. mdpi.com However, a comparative study using human seminal vesicle S9 fractions found no detectable metabolites of stanozolol, suggesting limited metabolic activity in this tissue for this specific compound. mdpi.com Studies with recombinant human cytochrome P450 enzymes have indicated that CYP3A4 is involved in the 6β-hydroxylation of several anabolic steroids, although stanozolol itself was not explicitly tested for this specific reaction in the provided study. capes.gov.br The cytochrome P450 enzyme system is known to be crucial for the metabolism of a wide range of drugs and steroids. wikipedia.orgyoutube.comnih.gov

Table 2: Summary of In Vitro Findings for Stanozolol Metabolism

In Vitro SystemKey FindingsImplicated Enzymes
Equine Liver Microsomes/S9Generated all major phase-1 metabolites seen in vivo.CYP2C8-related enzyme (for 16-hydroxylation)
Human Liver S9Formation of typical stanozolol metabolites.Cytochrome P450 enzymes
Human Seminal Vesicle S9No detectable stanozolol metabolites.Limited metabolic activity
Recombinant Human CYPsCYP3A4 involved in 6β-hydroxylation of other anabolic steroids.CYP3A4

Liver Microsomes and S9 Fractions

Liver microsomes and S9 fractions are subcellular preparations that contain a rich complement of drug-metabolizing enzymes and are widely used in preclinical drug metabolism studies. The S9 fraction is the supernatant obtained from a tissue homogenate (usually liver) after centrifugation at 9,000 g, and it contains both microsomal and cytosolic enzymes. nih.gov Microsomes are vesicular fragments of the endoplasmic reticulum and are particularly rich in cytochrome P450 (CYP450) enzymes, which are primary drivers of phase I metabolic reactions. nih.gov

In the context of stanozolol and its analogs, these in vitro systems have proven valuable. For instance, studies on stanozolol metabolism in human liver S9 fractions have demonstrated the formation of its characteristic metabolites. mdpi.com One study specifically investigating this compound (prostanozol) utilized pooled human liver microsomes (HLM) to great effect. dshs-koeln.de In this research, incubation of prostanozol (B1506694) with HLM in the presence of an NADPH regenerating system led to the identification of numerous metabolites, providing a comprehensive overview of its phase I metabolic pathways. dshs-koeln.de

The study identified a total of seven distinct categories of metabolites (M1-M7) and an additional compound, 17-ketoprostanozol, following incubation with HLM. dshs-koeln.de These findings highlight the utility of HLM in generating a wide array of metabolites for analytical detection and structural characterization. The major metabolites observed in the HLM incubations were designated as M2 and M5. dshs-koeln.de M2 was tentatively identified as a monohydroxylated-17-ketoprostanozol, while M5 was proposed to be a monohydroxylated prostanozol. dshs-koeln.de

A similar approach using rat liver S9 fractions was employed to study the metabolism of stanozolol. These experiments confirmed the production of 3'-hydroxystanozolol, a known human metabolite, and established that its formation is catalyzed by CYP450 enzymes. nih.govwikipedia.org

The data below summarizes the metabolites of this compound identified in studies using human liver microsomes.

Table 1: Metabolites of this compound Identified in Human Liver Microsome Incubations

Metabolite Category Proposed Structure Molecular Weight (m/z) of TMS Derivative
M1 Monohydroxylated prostanozol 546
M2 Monohydroxylated-17-ketoprostanozol 546
M3 Monohydroxylated prostanozol 546
M4 Monohydroxylated-17-ketoprostanozol 544
M5 Monohydroxylated-17-ketoprostanozol 544
M6 Dihydroxylated-17-ketoprostanozol 632
M7 Dihydroxylated prostanozol Not specified

| 17-ketoprostanozol | 17-ketoprostanozol | Not specified |

Data sourced from a study on the metabolism of prostanozol using human liver microsomes. dshs-koeln.de

Hepatocyte Primary Cultures

Primary hepatocytes are considered the gold standard for in vitro drug metabolism studies as they retain the full complement of metabolic enzymes and cofactors present in the intact liver, offering a more physiologically relevant model compared to subcellular fractions. nih.gov These cells can perform both phase I and phase II metabolic reactions. While direct studies on this compound using primary hepatocyte cultures are not extensively documented in the available literature, research on the parent compound, stanozolol, and other analogous steroids provides a strong rationale for their use.

A study on prostanozol (this compound) utilized a chimeric mouse model with a humanized liver, where the mouse liver is transplanted with functional primary human hepatocytes. dshs-koeln.de This in vivo model, which relies on the metabolic capacity of primary human hepatocytes, successfully identified the same seven categories of metabolites (M1-M7) found in the human liver microsome incubations. dshs-koeln.de This correlation between the in vivo humanized mouse model and the in vitro HLM system underscores the central role of hepatocytes in the metabolism of this compound and suggests that primary hepatocyte cultures would be a highly effective model for its direct in vitro study.

The use of primary hepatocytes allows for the investigation of the complete metabolic profile, including both phase I and phase II conjugation reactions, which are critical for the detoxification and excretion of metabolites.

Enzyme Inhibition Studies to Elucidate Metabolic Pathways

Enzyme inhibition studies are a powerful tool to identify the specific enzymes responsible for the metabolism of a compound. By using known inhibitors of specific enzyme families or isoforms, researchers can deduce which enzymes are the primary catalysts of a particular metabolic reaction. nih.gov

In the context of stanozolol metabolism in rat liver S9 fractions, enzyme inhibition studies have been particularly informative. The formation of 3'-hydroxystanozolol was significantly decreased by the addition of SKF-525A and 7,8-benzoflavone, which are known inhibitors of cytochrome P450 enzymes. nih.govwikipedia.org This provides strong evidence that the hydroxylation of stanozolol is a CYP450-mediated process.

Table 2: Effect of Inhibitors on the Formation of 3'-Hydroxystanozolol from Stanozolol in Rat Liver S9 Fractions

Inhibitor Concentration Inhibition of Metabolite Formation
SKF-525A Not specified 89-100%

| 7,8-Benzoflavone | Not specified | 65-75% |

Data sourced from a study on the in vitro metabolism of stanozolol in rat liver S-9 fraction. nih.govwikipedia.org

Ethical Considerations and Regulatory Framework in 17alpha Demethylated Stanozolol Research

Ethical Aspects of Human Metabolism Studies

Human metabolism studies are crucial for understanding how stanozolol (B1681124) is processed in the body, which is vital for developing effective doping detection methods. Such studies, which involve the administration of the substance to volunteers, must adhere to strict ethical guidelines. Research protocols are designed to ensure participant safety and informed consent. For instance, studies investigating the urinary excretion profiles of stanozolol involve collecting samples from volunteers over extended periods, such as 30 days, after administration of a single dose. nih.gov These studies are fundamental for identifying long-term metabolites that can extend the window of detection for anti-doping purposes. nih.gov The ethical review process for such research ensures that the potential risks to participants are minimized and are outweighed by the scientific and societal benefits of enhanced anti-doping measures.

Animal Welfare and Reduction Strategies in Experimental Research

Animal models have been instrumental in studying the effects and metabolism of stanozolol. researchgate.netnih.gov Research involving animals is guided by principles aimed at ensuring their welfare, often referred to as the "Three Rs": Replacement, Reduction, and Refinement.

Replacement: Seeking to use non-animal methods where possible.

Reduction: Using the minimum number of animals required to obtain statistically significant data.

Refinement: Modifying experimental procedures to minimize animal pain, suffering, and distress.

In practice, studies on stanozolol have been conducted on various animals, including rats, cattle, and dogs, to investigate everything from its metabolic fate to its physiological effects. researchgate.netnih.govavma.org For example, research on castrated dogs with experimentally induced chronic renal failure was conducted to assess the anabolic effects of the compound. avma.org In studies involving rats, researchers monitor for humane endpoints to ensure that animals are not subjected to unnecessary suffering. nih.gov The use of in vitro techniques, such as equine liver microsomes, also represents a strategy to study metabolism without using live animals. researchgate.net Furthermore, the European Union has banned the use of anabolic steroids for growth promotion in farm animals since 1988, necessitating the development of sensitive analytical methods to monitor for illegal use and ensure food safety. nih.govresearchgate.net

Compliance with World Anti-Doping Agency (WADA) Regulations

Stanozolol is one of the most well-known and frequently detected anabolic-androgenic steroids (AAS) in professional sports. nih.gov Its use is strictly governed by the World Anti-Doping Agency, which maintains and updates the Prohibited List annually. wikipedia.org

Classification as a Prohibited Substance

The World Anti-Doping Agency classifies stanozolol as a prohibited substance at all times, both in- and out-of-competition. nih.govwikipedia.org It falls under class S1.1a of the WADA Prohibited List, which includes exogenous Anabolic Androgenic Steroids (AAS). nih.gov This classification means that the substance is not produced naturally by the body and its presence in an athlete's sample is considered an anti-doping rule violation. Stanozolol has been banned by major international sports federations since 1974. wikipedia.org

Table 1: WADA Classification of Stanozolol
SubstanceWADA CategoryClassificationStatus
StanozololS1: Anabolic AgentsS1.1a: Exogenous Anabolic Androgenic SteroidProhibited In- and Out-of-Competition nih.gov

Development of Analytical Targets for Enhanced Doping Control

To enforce the ban on stanozolol, anti-doping laboratories focus on detecting the parent compound and its metabolites in urine samples. nih.gov Because stanozolol is rapidly metabolized, its metabolites are often the primary targets for detection, offering a longer window of opportunity to uncover illicit use. nih.gov Research has focused on identifying and validating these analytical targets to improve the sensitivity and reliability of testing methods. nih.govwada-ama.org

Key metabolites identified as crucial targets for doping control include 3′-hydroxystanozolol, 4β-hydroxystanozolol, and 16β-hydroxystanozolol. nih.govnih.gov The detection of these compounds, often in their conjugated form (e.g., glucuronides), is a cornerstone of routine anti-doping analysis. nih.govnih.gov For example, stanozolol-1'N-glucuronide and 17-epistanozolol-1'N-glucuronide have been shown to have detection windows of up to 12 and 28 days, respectively, making them highly effective long-term markers of stanozolol use. nih.gov The development of advanced analytical techniques, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), allows for the detection of these metabolites at very low concentrations. nih.gov

Table 2: Key Analytical Targets for Stanozolol Doping Control
Compound NameTypeSignificance in Doping Control
StanozololParent CompoundDirect evidence of use, but has a short detection window. nih.gov
3′-hydroxystanozololMetaboliteA major metabolite routinely used for screening stanozolol misuse. nih.govnih.gov
4β-hydroxystanozololMetaboliteA key metabolite identified for doping control. nih.govnih.gov
16β-hydroxystanozololMetaboliteA major urinary metabolite used as a marker for stanozolol administration. researchgate.netnih.gov
Stanozolol-N-glucuronidesPhase II MetabolitesProvide significantly extended detection windows (up to 28 days). nih.gov

Future Research Directions and Unanswered Questions Regarding 17alpha Demethylated Stanozolol

Comprehensive Elucidation of Subcellular Mechanisms of Action

While it is established that stanozolol (B1681124) interacts with androgen receptors, the precise subcellular mechanisms of 17alpha-demethylated stanozolol are not fully understood. drugbank.comdroracle.ai Stanozolol itself binds to androgen receptors like the membrane-bound receptor protein LAGS and stanozolol-binding protein (STBP). drugbank.comnih.gov Its primary action involves modulating gene expression by forming a steroid-receptor complex that moves to the cell nucleus and alters the transcription of genes related to protein synthesis. patsnap.com Additionally, stanozolol is known to inhibit the glucocorticoid receptor, thereby reducing muscle breakdown. patsnap.com

Discovery and Structural Characterization of Novel and Trace Metabolites

The metabolic pathway of stanozolol is complex, leading to numerous metabolites. researchgate.net To date, research has identified a significant number of phase I and phase II metabolites. One study identified 27 phase I and 21 phase II metabolites, with 13 of the phase I and 14 of the phase II metabolites being previously unreported. researchgate.net Key metabolic reactions include hydroxylation, reduction, methylation, demethylation, and epimerization. researchgate.net

The discovery of long-term metabolites is particularly crucial for extending the detection window in anti-doping tests. researchgate.net For instance, 4ξ,16ξ-dihydroxy-stanozolol has been identified as a metabolite that can be detected for a longer period than those traditionally monitored. nih.gov Similarly, stanozolol-N-glucuronide and 17-epistanozolol-N-glucuronide have shown potential for long-term detection, with the latter being detectable up to 28 days post-administration. researchgate.netthermofisher.com

Future efforts should employ high-resolution mass spectrometry techniques to continue the search for novel and trace metabolites. researchgate.netnih.gov The use of chimeric mouse models has already proven effective in identifying additional metabolites not found in human samples. researchgate.netnih.gov Further structural elucidation of these newly discovered metabolites is essential for understanding their biological activity and for developing certified reference materials for anti-doping laboratories.

Investigation of Drug-Drug and Drug-Supplement Interactions Affecting Metabolism

The metabolism of stanozolol can be influenced by the co-administration of other drugs and supplements. Stanozolol is known to interact with a variety of medications. drugs.com For example, it can increase the anticoagulant activities of drugs like acenocoumarol (B605123) and phenprocoumon. drugbank.com It may also enhance the therapeutic efficacy of substances like dantrolene, phenytoin, and carbamazepine. drugbank.com Conversely, the risk of fluid retention can be increased when stanozolol is combined with corticosteroids such as budesonide, beclomethasone (B1667900) dipropionate, and corticotropin. drugbank.com

A significant area for future research is the impact of other illicitly used substances on stanozolol metabolism. Preliminary in-vitro studies using human liver microsomes have shown that the clearance of drugs like cocaine and MDMA is not significantly affected by the presence of certain anabolic-androgenic steroids. dundee.ac.uk However, the clearance of the synthetic cannabinoid CH-PIATA was significantly reduced when co-incubated with metandienone, nandrolone, and testosterone (B1683101), suggesting a potential for metabolic drug-drug interactions. dundee.ac.uk

Further in-vitro and in-vivo studies are needed to specifically investigate how common drugs of abuse and dietary supplements might alter the metabolic profile of stanozolol and its 17alpha-demethylated form. This research is critical for accurately interpreting urinalysis results in anti-doping and clinical settings.

Advancement of Non-Invasive Analytical Techniques for Detection

Current methods for detecting stanozolol and its metabolites primarily rely on urine analysis using techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS) and gas chromatography-mass spectrometry (GC-MS/MS). researchgate.netnih.gov These methods are highly sensitive and specific. nih.gov The development of methods for the direct detection of conjugated metabolites, such as glucuronides, has further improved the sensitivity and extended the detection window. researchgate.net

A key area for future advancement is the development of non-invasive analytical techniques that offer faster and more convenient sample collection. While urine analysis is well-established, exploring other biological matrices could provide alternative or complementary information. The development of enzyme-linked immunosorbent assays (ELISAs) for 17α-methylated steroids demonstrates the potential for creating sensitive screening tools. nih.gov Research into the analysis of saliva or sweat for stanozolol and its metabolites could lead to less invasive testing methods, although the concentrations in these matrices are likely to be much lower than in urine.

Refinement and Validation of Predictive In Vitro and In Silico Models

In vitro and in silico models are becoming increasingly valuable for predicting drug metabolism and reducing the need for animal experimentation. nih.govjocpr.com In vitro studies using equine liver microsomes and S9 fractions have successfully generated the major phase-1 metabolites of stanozolol observed in vivo. nih.gov These studies also led to the identification of previously unreported metabolites. nih.gov Furthermore, in vitro systems have been used to suggest the involvement of specific cytochrome P450 enzymes, such as CYP2C8, in the metabolism of stanozolol. nih.gov

In silico models, such as Quantitative Structure-Activity Relationship (QSAR) and Physiologically Based Pharmacokinetic (PBPK) models, offer a way to predict a compound's metabolic fate based on its chemical structure and known biological interactions. jocpr.comresearchgate.net These computational tools can be used to screen for potential drug-drug interactions and to extrapolate in vitro data to predict in vivo outcomes in different populations. nih.gov

Future research should focus on refining these models for stanozolol and its metabolites. This includes expanding the databases of metabolic information used to train the models and validating their predictive power against in vivo data. The development of more accurate in silico models will accelerate the understanding of stanozolol's metabolism and its interactions with other substances, ultimately aiding in both clinical and anti-doping applications.

Q & A

Basic Research Questions

Q. What are the structural modifications distinguishing 17alpha-demethylated stanozolol from its parent compound, and how do these changes influence its pharmacological activity?

  • This compound lacks the methyl group at the 17th carbon position compared to stanozolol, altering its metabolic stability and receptor interactions. This demethylation reduces hepatotoxicity but may compromise anabolic potency due to altered binding to androgen receptors . Structural analysis via nuclear magnetic resonance (NMR) or X-ray crystallography can confirm these modifications.

Q. What validated analytical methods are available for quantifying this compound in biological matrices?

  • High-performance liquid chromatography (HPLC) coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for detection, offering sensitivity down to pg/mL levels. A colorimetric method using phenoldisulfonic acid in acidic media (absorbance at 385 nm) is also described for pharmaceutical formulations . Researchers must validate methods per ICH guidelines to ensure specificity and reproducibility.

Q. How does this compound interact with sex hormone-binding globulin (SHBG), and what experimental approaches can elucidate this mechanism?

  • Stanozolol derivatives reduce SHBG levels, increasing free testosterone bioavailability. Competitive binding assays (e.g., surface plasmon resonance) or radiolabeled ligand displacement studies can quantify affinity. In vitro models using human hepatocyte cultures are recommended to assess SHBG synthesis modulation .

Q. What are the primary metabolic pathways of this compound, and how can metabolites be characterized?

  • Hepatic metabolism via cytochrome P450 isoforms (CYP3A4/5) generates hydroxylated and epimerized metabolites. Stable isotope labeling combined with LC-MS/MS enables tracking of metabolites in urine or plasma. Epimerization at the 17th position is a critical metabolic transformation requiring chiral chromatography for resolution .

Advanced Research Questions

Q. How do conflicting reports on this compound’s cardiotoxicity arise, and what experimental variables should be controlled to resolve discrepancies?

  • Discrepancies in cardiac hypertrophy studies (e.g., Table 1 in ) may stem from dosing regimens, animal models (e.g., sedentary vs. trained rats), or co-administration with substances like cannabis. Researchers should standardize exercise protocols, use isocaloric controls, and employ echocardiography for precise cardiac morphometric analysis. Two-way ANOVA with post-hoc tests is essential to disentangle interaction effects .

Q. What molecular mechanisms underlie this compound’s impact on telomerase activity, and how can these be experimentally validated?

  • Evidence suggests stanozolol reduces telomerase activity via PTEN/AKT pathway modulation. Knockout models (e.g., PTEN-null mice) or siRNA silencing in cardiomyocytes can isolate pathway contributions. Quantitative PCR for TERT expression and Western blotting for phosphorylated AKT are recommended. Non-normal data distributions (e.g., skewed 3'-hydroxystanozolol levels) necessitate non-parametric tests like Mann-Whitney U .

Q. How can researchers design longitudinal studies to assess the long-term effects of this compound on bone mineral density (BMD) and lean mass?

  • A crossover design with dual-energy X-ray absorptiometry (DXA) at baseline, midpoint, and endpoint minimizes inter-subject variability. Covariate adjustment for baseline BMD and dietary intake is critical. For murine models, µCT scanning provides high-resolution trabecular bone analysis. Statistical power should account for attrition rates in chronic dosing studies .

Q. What strategies are effective in reconciling contradictory findings on this compound’s fibrotic effects in cardiac tissue?

  • Contradictions in collagen deposition (e.g., COL3 levels in ) may arise from tissue sampling heterogeneity or assay specificity. Laser-capture microdissection of fibrotic foci and mass spectrometry-based collagen typing (e.g., type I vs. III) improve accuracy. Meta-analysis of raw datasets with random-effects models can quantify heterogeneity across studies .

Q. How can isotopic labeling advance pharmacokinetic studies of this compound and its metabolites?

  • Deuterium or carbon-13 labeling at the 17th position enables tracing of epimerization and excretion kinetics. Accelerator mass spectrometry (AMS) provides ultra-sensitive detection for microdosing studies in humans. Pharmacokinetic-pharmacodynamic (PK/PD) modeling should integrate enterohepatic recirculation data to predict bioavailability .

Methodological Considerations

  • Statistical Design : Use mixed-effects models for clustered data (e.g., repeated measures in animal cohorts). Address non-normality with Box-Cox transformations .
  • Ethical Compliance : Adhere to ARRIVE guidelines for preclinical studies, ensuring blinding and randomization to reduce bias .
  • Data Transparency : Publish raw datasets in repositories like Figshare or Zenodo, accompanied by detailed metadata on dosing and analytical conditions .

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Reactant of Route 2
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.